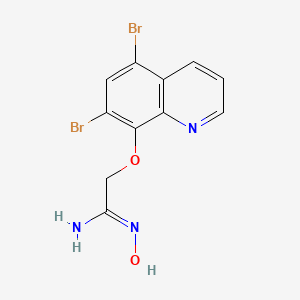
2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core substituted with bromine atoms at positions 5 and 7, an oxy group at position 8, and an N-hydroxyacetimidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 8-hydroxyquinoline to obtain 5,7-dibromo-8-hydroxyquinoline. This intermediate is then reacted with appropriate reagents to introduce the oxy and N-hydroxyacetimidamide groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the N-hydroxyacetimidamide moiety.
Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine positions.
Aplicaciones Científicas De Investigación
2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and antifungal properties, making this compound a candidate for drug development.
Industry: The compound can be used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can chelate metal ions, affecting various enzymatic processes. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide: This compound has a similar quinoline core but differs in the substituents attached to the oxy group.
2-(5,7-Dibromoquinolin-8-yl)oxy)-N′-(4-nitrobenzylidene)acetohydrazide: Another derivative with different functional groups, showing variations in biological activity.
Uniqueness
2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H9Br2N3O2 |
|---|---|
Peso molecular |
375.02 g/mol |
Nombre IUPAC |
2-(5,7-dibromoquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9Br2N3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16) |
Clave InChI |
NOGDUOZSZDSKLM-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C(=C(C=C2Br)Br)OC/C(=N/O)/N)N=C1 |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Br)Br)OCC(=NO)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


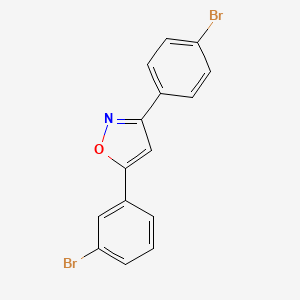
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
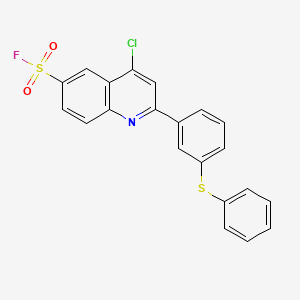
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
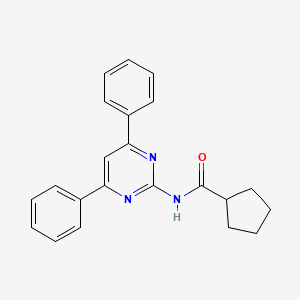
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

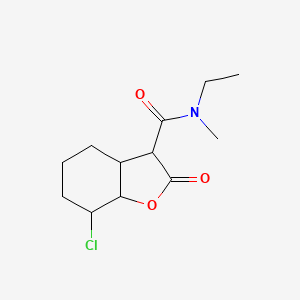
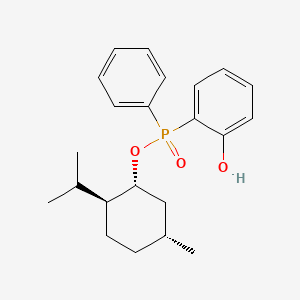

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)


